1,1-Diphenyl-2-pyridin-4-ylethanol 1,1-Diphenyl-2-pyridin-4-ylethanol
Brand Name: Vulcanchem
CAS No.: 3197-49-7
VCID: VC3833778
InChI: InChI=1S/C19H17NO/c21-19(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-20-14-12-16/h1-14,21H,15H2
SMILES: C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O
Molecular Formula: C19H17NO
Molecular Weight: 275.3 g/mol

1,1-Diphenyl-2-pyridin-4-ylethanol

CAS No.: 3197-49-7

Cat. No.: VC3833778

Molecular Formula: C19H17NO

Molecular Weight: 275.3 g/mol

* For research use only. Not for human or veterinary use.

1,1-Diphenyl-2-pyridin-4-ylethanol - 3197-49-7

Specification

CAS No. 3197-49-7
Molecular Formula C19H17NO
Molecular Weight 275.3 g/mol
IUPAC Name 1,1-diphenyl-2-pyridin-4-ylethanol
Standard InChI InChI=1S/C19H17NO/c21-19(17-7-3-1-4-8-17,18-9-5-2-6-10-18)15-16-11-13-20-14-12-16/h1-14,21H,15H2
Standard InChI Key APMOETXMGRRPIQ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O
Canonical SMILES C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a central ethanol backbone substituted with two phenyl groups at the 1-position and a pyridin-4-yl group at the 2-position. Key features include:

  • Pyridinyl Ring: A six-membered aromatic heterocycle with a nitrogen atom at the 4-position, enabling coordination chemistry and hydrogen bonding .

  • Phenyl Groups: Two benzene rings providing steric bulk and π-π stacking capabilities .

  • Hydroxyl Group: A polar functional group that facilitates hydrogen bonding and derivatization .

The SMILES representation C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O\text{C1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O} and InChIKey APMOETXMGRRPIQ-UHFFFAOYSA-N\text{APMOETXMGRRPIQ-UHFFFAOYSA-N} confirm its connectivity .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC19H17NO\text{C}_{19}\text{H}_{17}\text{NO}
Molecular Weight275.34 g/mol
CAS Number3197-49-7
SMILESC1=CC=C(C=C1)C(CC2=CC=NC=C2)(C3=CC=CC=C3)O

Spectroscopic and Crystallographic Data

While crystallographic data for this specific compound is limited, analogous structures (e.g., 2-[4,5-Diphenyl-2-(pyridin-4-yl)-1H-imidazol-1-yl]ethanol) reveal planar aromatic systems with intermolecular hydrogen bonds involving the hydroxyl group . Nuclear magnetic resonance (NMR) spectra for related compounds show characteristic shifts for aromatic protons (δ 7.1–8.3 ppm) and hydroxyl groups (δ 4.5–5.5 ppm) .

Synthetic Methodologies

Condensation and Grignard Reactions

A common synthesis route involves the Grignard addition of phenylmagnesium bromide to 4-pyridinecarboxaldehyde, followed by oxidation or stabilization of the intermediate alcohol . Alternative methods include:

  • Multi-Component Reactions: Benzil, 4-pyridaldehyde, and ammonium acetate in ethanolamine under reflux yield structurally similar imidazole derivatives .

  • Base-Catalyzed Cyclization: Diethyl ammonium hydrogen sulfate catalyzes the formation of V-shaped epoxydibenzo structures, though adaptations for this compound remain unexplored .

Table 2: Representative Synthetic Conditions

ReactantsCatalystTemperatureYieldSource
Benzil, 4-pyridaldehydeNH₄OAc373 K74%
Phenylmagnesium bromideNone0°C → RT54%

Purification and Characterization

Recrystallization from ethanol or ethyl acetate/hexane mixtures yields pure product . Chromatography on silica gel (5–35% ethyl acetate/hexanes) is employed for intermediates .

Chemical Reactivity and Functionalization

Hydroxyl Group Reactivity

The alcohol moiety undergoes typical transformations:

  • Esterification: Reaction with acyl chlorides forms esters, enhancing lipophilicity for pharmacological studies .

  • Oxidation: Catalytic oxidation yields ketones, though over-oxidation to carboxylic acids is possible .

Pyridinyl and Phenyl Interactions

  • Coordination Chemistry: The pyridinyl nitrogen coordinates to transition metals (e.g., Ru, Pd), enabling catalytic applications .

  • π-π Stacking: Phenyl groups facilitate supramolecular assembly in materials science .

Industrial and Research Applications

Catalysis

Ruthenium complexes incorporating pyridinyl ligands catalyze nitrile hydration under mild conditions (60°C, neutral pH) .

Materials Science

V-shaped derivatives serve as building blocks for luminescent polymers and organic semiconductors .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator